Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate

Purity Quality Control Pharmaceutical Intermediate

tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate (CAS 2306246-62-6) is a chiral, Boc-protected 2,4-disubstituted pyrrolidine. The (2S,4R) absolute configuration places a methyl group at C2 and a methylamino group at C4, creating a conformationally restricted scaffold that is exploited in the synthesis of protease inhibitors and receptor modulators.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B8264282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CC(CN1C(=O)OC(C)(C)C)NC
InChIInChI=1S/C11H22N2O2/c1-8-6-9(12-5)7-13(8)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
InChIKeyBEOGGGHUTLFKGS-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate – Chiral Pyrrolidine Building Block for Protease Inhibitor Synthesis


tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate (CAS 2306246-62-6) is a chiral, Boc-protected 2,4-disubstituted pyrrolidine [1]. The (2S,4R) absolute configuration places a methyl group at C2 and a methylamino group at C4, creating a conformationally restricted scaffold that is exploited in the synthesis of protease inhibitors and receptor modulators [2]. With a molecular weight of 214.30 g/mol, an XLogP3-AA of 1.3, and a topological polar surface area of 41.6 Ų, this intermediate occupies a narrow, desirable property space for fragment-based lead generation [1].

Why Generic Substitution of tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate Is Not Feasible


Close structural analogs of this pyrrolidine building block cannot be interchanged without risking stereochemical mismatch and altered reactivity profiles [1]. The specific (2S,4R) configuration is essential for inducing the correct spatial orientation in target binding pockets, as documented for 2,4-disubstituted pyrrolidine scaffolds in protease inhibitor programs [2]. Even a change from N-methylamino to primary amine (comparator 1) eliminates a key hydrogen-bonding and steric feature, while shifting the methyl group to the 3-position (comparator 4) fundamentally alters the dihedral angle and scaffold geometry. The quantitative evidence below demonstrates that purity, hydrogen-bonding capacity, and conformational pre-organization are the critical differentiators that prevent simple replacement.

Quantitative Evidence for Selection of tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate Over Closest Analogs


Higher Minimum Purity Specification (98% NLT) Versus 95% for the Primary Amine Analog

The target compound is routinely supplied with a purity specification of NLT 98% as determined by HPLC . In contrast, the closest structural analog, tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 708274-46-8), is commonly offered at only 95% purity by multiple suppliers . The 3-percentage-point higher purity reduces the burden of downstream purification and minimizes side-product formation in multi-step syntheses where this intermediate is employed.

Purity Quality Control Pharmaceutical Intermediate

Reduced Hydrogen Bond Donor Count (HBD=1) Versus HBD=2 for Primary Amine Analog Improves Membrane Permeability Potential

Computed physicochemical properties reveal that the target compound possesses a single hydrogen bond donor (HBD) attributable to its secondary methylamino group [1]. The primary amine analog (CAS 708274-46-8) features two hydrogen bond donors from the NH₂ group, increasing polarity and potentially reducing passive membrane permeability. The lower HBD count of the target compound aligns more closely with oral drug-like space guidelines (Lipinski's rule of five: HBD ≤ 5, but lower values are empirically associated with better permeability).

Physicochemical Properties Drug-likeness Permeability

Stereochemical Divergence: (2S,4R) Configuration Provides Distinct Conformational Restraint Compared to (3R,4R) Diastereomer

The (2S,4R) configuration of the target compound places both substituents on the same face of the pyrrolidine ring, establishing a specific dihedral angle that pre-organizes the scaffold for binding to proteases such as renin and Factor Xa [1]. The (3R,4R) diastereomer (CAS 2227198-31-2) relocates the methyl group to the 3-position, altering both the spatial arrangement and the accessible conformers. Class-level SAR data from amino(methyl) pyrrolidine series show that incorrect stereochemistry can reduce potency by >10-fold against Factor Xa [2].

Stereochemistry Diastereoselectivity Ligand-Target Fit

Validated Scaffold for Protease Inhibitor Synthesis as Evidenced by Patent and Vendor Literature

The target compound is explicitly referenced as a key intermediate for the synthesis of protease inhibitors, receptor modulators, and therapeutics requiring precise stereocontrol [1]. Patent literature demonstrates that 2,4-disubstituted pyrrolidines with this specific substitution pattern are advanced intermediates in the preparation of renin inhibitors and VLA-4 antagonists [2]. In contrast, the 4-amino analog and the diester analog (CAS 2166004-08-4) are primarily used for more general building block applications without the same targeted therapeutic linkage.

Protease Inhibitor Pharmaceutical Intermediate Renin Inhibitor

Recommended Application Scenarios for tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate


Synthesis of Renin Inhibitors Requiring (2S,4R) Pyrrolidine Scaffolds

The (2S,4R) configuration and N-methylamino group of this intermediate match the structural requirements documented for trans-3,4-disubstituted pyrrolidine renin inhibitors. The higher purity specification (98% NLT) ensures minimal epimerization risk during amide coupling steps . Use this intermediate when the target Renin inhibitor requires a 2-methyl-4-aminopyrrolidine core with the correct absolute stereochemistry.

Fragment-Based Lead Generation for Serine Proteases (Factor Xa, Thrombin)

The single hydrogen bond donor (HBD=1) and moderate lipophilicity (XLogP=1.3) of this building block are well-suited for fragment screens targeting serine proteases. The scaffold has been validated in amino(methyl) pyrrolidine series achieving IC₅₀ values of 5.5 nM against Factor Xa when elaborated with appropriate sulfonamide warheads [1]. Select this intermediate for fragment growing campaigns where membrane permeability must be preserved.

Diastereoselective Synthesis of VLA-4 Antagonists

Patent EP1994007A2 [2] describes the use of 2,4-disubstituted pyrrolidine intermediates in the preparation of VLA-4 inhibitors. The target compound's (2S,4R) stereochemistry locks the scaffold into the conformation required for VLA-4 binding. Utilize this intermediate as the chirality-bearing building block in the convergent synthesis of VLA-4 antagonist candidates, where diastereomeric purity directly impacts biological activity.

Quote Request

Request a Quote for tert-Butyl (2S,4R)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.